N,N'-Dibutylurea

Description

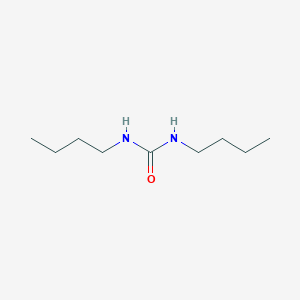

Structure

3D Structure

Properties

IUPAC Name |

1,3-dibutylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2O/c1-3-5-7-10-9(12)11-8-6-4-2/h3-8H2,1-2H3,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQSQFWLMFCKKMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=O)NCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3042188 | |

| Record name | N,N'-Dibutylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3042188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1792-17-2 | |

| Record name | Dibutylurea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1792-17-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N'-Dibutylurea | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001792172 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Urea,N'-dibutyl- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131939 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N,N'-Dibutylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3042188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-dibutylurea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.690 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N,N'-DIBUTYLUREA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J2HUG1I10W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to N,N'-Dibutylurea: Properties, Synthesis, and Analytical Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N'-Dibutylurea, a symmetrically disubstituted urea, serves as a valuable chemical intermediate and building block in organic synthesis. Its structural motif is of interest in medicinal chemistry, as urea derivatives are known to exhibit a wide range of biological activities. This technical guide provides a comprehensive overview of the core physicochemical properties, synthesis, and analytical characterization of this compound.

Core Properties of this compound

This compound is a solid at room temperature with the chemical formula C9H20N2O.[1][2] Its fundamental properties are summarized in the tables below for easy reference.

| Identifier | Value | Reference |

| CAS Number | 1792-17-2 | [1][2] |

| Molecular Formula | C9H20N2O | [1][2] |

| Molecular Weight | 172.27 g/mol | [1] |

| IUPAC Name | 1,3-dibutylurea | [2] |

| Synonyms | N,N'-Di-n-butylurea, 1,3-Dibutylurea | [2][3] |

| Physicochemical Property | Value | Reference |

| Melting Point | 65-75 °C | [3] |

| Boiling Point | 115 °C at 0.03 mmHg | [3] |

| Solubility | Slightly soluble in Chloroform and Methanol | [3] |

| Appearance | White to Off-White Solid | [3] |

Synthesis of this compound

The synthesis of this compound can be achieved through several routes. Two common methods are highlighted below.

Experimental Protocol 1: Synthesis from n-Butylamine and Carbon Dioxide

This method presents a greener approach to urea synthesis, utilizing carbon dioxide as a C1 source.

Methodology: The reaction is typically carried out in a high-pressure reactor. n-Butylamine is charged into the reactor, and carbon dioxide is introduced at a specific pressure. The reaction is then heated to a set temperature for a defined period. For instance, a reaction could involve n-butylamine at a concentration of 1.0 mmol/mL with a CO2 pressure of 10 MPa, heated to a temperature between 423–493 K for 4 hours, which can result in 100% selectivity to this compound.[4]

Caption: Synthesis of this compound from n-Butylamine and CO2.

Experimental Protocol 2: Synthesis from Urea and n-Butylamine Hydrochloride

A traditional method for the synthesis of substituted ureas involves the reaction of urea with an amine salt.

Methodology: This reaction can be performed by combining one mole of urea with two moles of n-butylamine hydrochloride in a dry state at an elevated temperature, typically around 150°C.[5] The reaction can also be conducted in a suitable high-boiling inert solvent.[5]

Analytical Characterization

Accurate characterization of this compound is crucial for quality control and research purposes. The following are key analytical techniques employed.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information on the proton environment in the molecule. The spectrum would show characteristic signals for the butyl group protons.[6]

-

¹³C NMR: Identifies the different carbon environments. The carbonyl carbon typically appears at a distinct chemical shift.[7]

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present. Key characteristic peaks for this compound include N-H stretching and C=O (amide I) stretching vibrations.[8]

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the separation, identification, and quantification of this compound. A reverse-phase method is commonly employed.

Sample Preparation: A known amount of the this compound sample is dissolved in a suitable solvent, such as methanol or acetonitrile, and then diluted to an appropriate concentration for analysis.

Chromatographic Conditions (Example):

-

Column: C18 stationary phase.

-

Mobile Phase: A mixture of acetonitrile and water.

-

Detection: UV detection at an appropriate wavelength.

Gas Chromatography (GC): GC can also be utilized for the analysis of this compound, often coupled with a mass spectrometer (GC-MS) for definitive identification.

Sample Preparation: The sample is dissolved in a volatile organic solvent like methanol or acetone.[9]

GC Conditions (General):

-

Column: A suitable capillary column (e.g., DB-5ms).

-

Carrier Gas: Helium or Nitrogen.

-

Temperature Program: An optimized temperature gradient to ensure good separation.

-

Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS).

Caption: General workflow for the synthesis and characterization of this compound.

Applications in Drug Development

Urea derivatives are a significant class of compounds in medicinal chemistry.[10] The urea moiety can form multiple hydrogen bonds, which is a key feature for interacting with biological targets.[10] While specific applications of this compound in drug development are not extensively documented in publicly available literature, its structural class, N,N'-dialkylureas, are precursors and analogs to more complex structures. For instance, N,N'-diarylureas are a critical pharmacophore in multi-kinase inhibitors like sorafenib, used in cancer therapy.[11] The study of simpler analogs like this compound can provide valuable insights into structure-activity relationships (SAR) for the design of novel therapeutic agents.

Conclusion

This technical guide has provided a detailed overview of the essential properties, synthesis, and analytical methodologies for this compound. The presented data and protocols offer a solid foundation for researchers and professionals working with this compound, facilitating its effective use in chemical synthesis and as a starting point for further investigation in drug discovery and development.

References

- 1. scbt.com [scbt.com]

- 2. N,N'-di-n-Butylurea [webbook.nist.gov]

- 3. Dibutylurea | 1792-17-2 [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. dev.spectrabase.com [dev.spectrabase.com]

- 7. spectrabase.com [spectrabase.com]

- 8. N,N'-di-n-Butylurea [webbook.nist.gov]

- 9. CN110749677A - Detection method of N, N '-dicyclohexylurea and N, N' -dicyclohexylcarbodiimide - Google Patents [patents.google.com]

- 10. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Research and development of N,N′-diarylureas as anti-tumor agents - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure and Bonding of N,N'-Dibutylurea

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the molecular structure and bonding of N,N'-Dibutylurea, a symmetrically substituted urea derivative. This document collates crystallographic, spectroscopic, and synthetic data to offer a detailed understanding of its molecular geometry, intermolecular interactions, and characterization methodologies.

Molecular Structure and Bonding

This compound (C9H20N2O) is an organic compound with a central urea core flanked by two n-butyl groups. The fundamental chemical and physical properties of this compound are summarized in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C9H20N2O | [1][2][3] |

| Molecular Weight | 172.27 g/mol | [1][2][3] |

| CAS Number | 1792-17-2 | [1][2][3] |

| IUPAC Name | 1,3-dibutylurea | [1] |

| Melting Point | 72-74 °C | [4] |

While a definitive crystal structure for this compound is not publicly available, valuable insights into its molecular geometry and bonding can be gleaned from the crystallographic data of its close structural analog, N,N'-Di-tert-butylurea[5]. The urea core is expected to be planar, a common feature in urea derivatives that facilitates the formation of stable hydrogen bonds[6].

The key structural features involve the bond lengths and angles within the urea moiety and the conformation of the butyl chains. In N,N'-Di-tert-butylurea, the C=O bond length is approximately 1.245 Å, and the C-N bond lengths are around 1.363 Å[5]. The bond angles around the central carbonyl carbon are expected to be approximately 120°, consistent with sp2 hybridization.

Table 2: Expected Bond Lengths and Angles for this compound (based on N,N'-Di-tert-butylurea)

| Bond/Angle | Expected Value |

| C=O Bond Length | ~1.25 Å |

| C-N Bond Length | ~1.36 Å |

| N-C=O Bond Angle | ~123° |

| N-C-N Bond Angle | ~114° |

Data derived from the crystal structure of N,N'-Di-tert-butylurea[5].

Intermolecular Interactions: The Hydrogen Bonding Network

A crucial aspect of the solid-state structure of this compound is its extensive network of intermolecular hydrogen bonds. The urea group contains two N-H moieties that act as hydrogen bond donors and a carbonyl oxygen that serves as a hydrogen bond acceptor. This arrangement facilitates the formation of robust hydrogen-bonded dimers and extended chains.

The crystal structure of the analogous compound N,N'-Di-n-butylthiourea reveals that the molecules form centrosymmetric dimers through N-H···S hydrogen bonds[6]. A similar dimeric structure, mediated by N-H···O bonds, is anticipated for this compound. These dimers can further interact to form larger supramolecular assemblies, significantly influencing the material's physical properties, such as its melting point and solubility. In the crystal of N,N'-Di-tert-butylurea, molecules are connected by intermolecular N-H···O hydrogen bonds to form dimers, with N···O distances ranging from 2.888(5) to 2.944(5) Å[5].

References

An In-depth Technical Guide on the Solubility of N,N'-Dibutylurea in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of N,N'-Dibutylurea in organic solvents. Due to the limited availability of public quantitative solubility data for this compound, this document focuses on providing a framework for its determination, including detailed experimental protocols and synthesis workflows. This guide is intended to be a valuable resource for researchers in drug development and organic synthesis, enabling them to generate and apply solubility data critical for process optimization, formulation, and purification.

Introduction to this compound

This compound is a symmetrically disubstituted urea derivative. The presence of the two butyl chains significantly influences its physical and chemical properties, including its solubility profile. In the pharmaceutical industry, understanding the solubility of drug candidates and intermediates like this compound is crucial for developing effective delivery systems and purification strategies. The urea functional group can participate in hydrogen bonding, while the butyl groups introduce lipophilic character, resulting in a molecule with varying affinities for different types of organic solvents.

Solubility Data

Table 1: Solubility of this compound in Various Organic Solvents at 25°C

| Solvent Class | Solvent | Solubility ( g/100 mL) | Molar Solubility (mol/L) |

| Alcohols | Methanol | Data not available | Data not available |

| Ethanol | Data not available | Data not available | |

| Isopropanol | Data not available | Data not available | |

| Ketones | Acetone | Data not available | Data not available |

| Methyl Ethyl Ketone | Data not available | Data not available | |

| Esters | Ethyl Acetate | Data not available | Data not available |

| Ethers | Diethyl Ether | Data not available | Data not available |

| Tetrahydrofuran (THF) | Data not available | Data not available | |

| Halogenated | Dichloromethane | Data not available | Data not available |

| Hydrocarbons | Toluene | Data not available | Data not available |

| Hexane | Data not available | Data not available |

Note: The absence of data in this table highlights a significant gap in the publicly available chemical literature. Researchers are encouraged to use the experimental protocols outlined in this guide to determine these values.

Experimental Protocols for Solubility Determination

To address the lack of quantitative data, this section provides detailed methodologies for determining the solubility of this compound.

The gravimetric method is a classical and reliable technique for determining the solubility of a solid in a liquid.

Principle: A saturated solution of the compound is prepared at a specific temperature. A known volume of the saturated solution is then evaporated to dryness, and the mass of the remaining solute is determined.

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to the chosen organic solvent in a sealed container (e.g., a screw-cap vial or flask).

-

Agitate the mixture at a constant temperature using a magnetic stirrer or a shaker bath for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid is essential to confirm saturation.

-

-

Sample Collection:

-

Allow the undissolved solid to settle.

-

Carefully withdraw a known volume (e.g., 5 or 10 mL) of the clear supernatant using a pre-heated or pre-cooled pipette to avoid precipitation or further dissolution during transfer.

-

-

Solvent Evaporation:

-

Transfer the collected sample to a pre-weighed, dry evaporating dish.

-

Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that does not cause decomposition of the this compound.

-

-

Mass Determination and Calculation:

-

Once the solvent is completely removed, cool the evaporating dish in a desiccator and weigh it.

-

The mass of the dissolved this compound is the final mass of the dish minus the initial mass of the empty dish.

-

Calculate the solubility in g/100 mL or other desired units.

-

This method is suitable for compounds that have a chromophore and absorb ultraviolet or visible light.

Principle: The concentration of a solute in a saturated solution is determined by measuring its absorbance at a specific wavelength and using a pre-established calibration curve.

Procedure:

-

Preparation of a Calibration Curve:

-

Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).

-

Plot a graph of absorbance versus concentration to create a Beer-Lambert law calibration curve.

-

-

Preparation of Saturated Solution:

-

Prepare a saturated solution of this compound as described in the gravimetric method (Section 3.1, step 1).

-

-

Sample Analysis:

-

Withdraw a sample of the clear supernatant and dilute it with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample at λmax.

-

-

Calculation:

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor.

-

Synthesis of this compound

This compound can be synthesized through several routes. Two common methods are presented below.

This method involves the reaction of an amine with urea at elevated temperatures.

Reaction: 2 CH₃(CH₂)₃NH₂ + (NH₂)₂CO → (CH₃(CH₂)₃NH)₂CO + 2 NH₃

Experimental Protocol:

-

Combine one molar equivalent of urea with slightly more than two molar equivalents of n-butylamine hydrochloride in a round-bottom flask.

-

Heat the mixture to approximately 150°C.

-

Maintain the temperature and stir the reaction mixture for several hours. The reaction progress can be monitored by the evolution of ammonia gas.

-

After the reaction is complete, cool the mixture and purify the this compound by recrystallization from a suitable solvent like ligroin.

This method utilizes carbon dioxide as a safe and green carbonyl source.

Reaction: 2 CH₃(CH₂)₃NH₂ + CO₂ → (CH₃(CH₂)₃NH)₂CO + H₂O

Experimental Protocol:

-

Charge a stainless-steel reactor with n-butylamine and a suitable solvent (e.g., benzene).[1]

-

Introduce carbon dioxide into the reactor at a specific pressure (e.g., 4.9 MPa).[1]

-

Heat the reactor to a designated temperature (e.g., 80°C) and maintain for a set duration (e.g., 12 hours).[1]

-

After cooling and depressurizing the reactor, the product can be isolated and purified, often by recrystallization.[1]

Visualizations

The following diagrams illustrate key workflows related to the study of this compound.

Caption: Workflow for determining the solubility of this compound.

Caption: General synthesis workflow for this compound.

Conclusion

This technical guide serves as a foundational resource for researchers working with this compound. While quantitative solubility data is currently scarce in the public domain, the detailed experimental protocols provided herein offer a clear path for its determination. The synthesis workflows also provide practical guidance for the preparation of this compound. The generation and dissemination of solubility data for this compound will be of significant benefit to the fields of medicinal chemistry and drug development, aiding in the rational design of purification processes and formulation strategies.

References

An In-depth Technical Guide to the Physicochemical Properties of N,N'-Dibutylurea

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the melting and boiling points of N,N'-Dibutylurea (also known as 1,3-Dibutylurea), a chemical compound of interest in various research and development applications. This document presents key quantitative data in a structured format, details relevant experimental methodologies, and offers a logical framework for understanding the presented information.

Physicochemical Data of this compound

The melting and boiling points are critical parameters for the characterization and application of chemical substances. The following table summarizes the available data for this compound.

| Parameter | Value | Conditions |

| Melting Point | 65-75 °C[1] | Not specified |

| Melting Point | 69-75 °C[2] | Not specified |

| Boiling Point | 115 °C[1][2] | 0.03 mmHg[1][2] |

Experimental Protocols

While specific experimental details for the determination of the cited melting and boiling points are not extensively provided in the available literature, a general methodology for the synthesis and purification of this compound is described. The purity of the substance is a critical factor that can influence its melting point range.

Synthesis of 1,3-Dibutylurea:

A described synthesis involves the reaction of butylamine with carbon dioxide under pressure.[1] The key steps are as follows:

-

Reaction Setup: Butylamine, triphenylantimony oxide (Ph3SbO), and P4S10 are combined in a stainless steel reactor with benzene as the solvent.[1]

-

Carbon Dioxide Introduction: Carbon dioxide is introduced into the reactor at a pressure of 4.9 MPa.[1]

-

Heating: The reactor is heated to 80 °C for 12 hours.[1]

-

Isolation: After cooling and decompression, the product is extracted with hot benzene.[1]

-

Purification: Pure 1,3-dibutylurea is obtained by recrystallization from ligroin.[1]

The melting point of the synthesized and purified this compound would typically be determined using a standard laboratory apparatus, such as a melting point apparatus, where the temperature range over which the solid transitions to a liquid is observed. The boiling point is determined under reduced pressure (vacuum) due to the compound's potential to decompose at its atmospheric boiling point.

Data Interpretation and Logical Flow

The following diagram illustrates the logical flow of information presented in this guide, from the fundamental properties of the compound to the experimental considerations.

References

An In-depth Technical Guide on the Hydrogen Bonding Characteristics of N,N'-Dibutylurea

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the hydrogen bonding characteristics of N,N'-Dibutylurea (DBU), a symmetrically disubstituted urea derivative. Understanding the non-covalent interactions of DBU is crucial for its application in supramolecular chemistry, materials science, and as a structural motif in drug development. This document outlines the synthesis, structural features, and spectroscopic signatures related to its hydrogen bonding behavior, supported by quantitative data and detailed experimental protocols.

Core Concepts: Hydrogen Bonding in Urea Derivatives

Urea and its derivatives are fundamental building blocks in supramolecular chemistry due to the strong and directional nature of their hydrogen bonds. The urea moiety possesses two N-H groups that act as hydrogen bond donors and a carbonyl oxygen that serves as a hydrogen bond acceptor. This arrangement facilitates the formation of robust, self-assembling structures. In N,N'-disubstituted ureas like DBU, the hydrogen bonding typically leads to the formation of one-dimensional tapes or ribbons, where molecules are linked through bifurcated N-H···O hydrogen bonds, forming a characteristic R2(8) graph set motif. The nature of the substituent groups can influence the planarity of the urea group and the packing arrangement in the solid state, thereby affecting the overall supramolecular architecture.

Synthesis and Crystallization of this compound

The synthesis of this compound can be achieved through several methods. A common and effective laboratory-scale synthesis involves the reaction of n-butylamine with carbon dioxide under pressure.

Experimental Protocol: Synthesis of this compound

Materials:

-

n-Butylamine

-

Carbon Dioxide (CO2)

-

Triphenylantimony oxide (Ph3SbO) (catalyst)

-

Phosphorus pentasulfide (P4S10) (catalyst)

-

Benzene (solvent)

-

Ligroin (for recrystallization)

Procedure:

-

A stainless steel reactor (e.g., 30 mL) is charged with n-butylamine (40 mmol), triphenylantimony oxide (1.0 mmol), phosphorus pentasulfide (2.0 mmol), and benzene (20 mL).

-

The reactor is sealed and pressurized with carbon dioxide to 4.9 MPa at room temperature.

-

The reactor is then heated to 80 °C and the reaction mixture is stirred for 12 hours.

-

After the reaction, the reactor is cooled to room temperature and the pressure is carefully released.

-

The contents are treated with hot benzene (3 x 20 mL) and filtered to remove insoluble catalyst residues.

-

The combined benzene solution is concentrated under reduced pressure.

-

The resulting crude product is purified by recrystallization from ligroin to yield pure this compound.

Logical Workflow for Synthesis and Purification:

Structural Analysis: Hydrogen Bond Geometry

For comparison, the crystal structure of 1,3-Di-n-butylthiourea, the thio-analogue, reveals a similar dimeric structure held together by N-H···S hydrogen bonds, which then form extended two-dimensional layers.[2] The butyl chains in this case are in a syn and anti conformation relative to the C=S bond.[2]

Quantitative Data on Hydrogen Bonding and Molecular Geometry:

The following table summarizes key bond lengths and angles for N,N'-di-tert-butylurea, which are expected to be comparable to those in this compound.

| Parameter | Value (N,N'-di-tert-butylurea)[1] | Expected for this compound |

| Hydrogen Bond Distance | ||

| N···O | 2.888(5) - 2.944(5) Å | ~2.9 Å |

| Bond Lengths | ||

| C=O | 1.244(6) - 1.245(6) Å | ~1.25 Å |

| C-N | 1.363(6) - 1.489(6) Å | ~1.37 - 1.48 Å |

| Bond Angles | ||

| N-C-N | 113.8(5) - 114.2(5)° | ~114° |

| N-C-O | 122.6(5) - 123.0(6)° | ~123° |

Diagram of Hydrogen Bonding in a Dimer:

Spectroscopic Characterization of Hydrogen Bonding

Spectroscopic techniques such as Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for probing the hydrogen bonding interactions in this compound.

FTIR Spectroscopy

In the FTIR spectrum of this compound, the positions of the N-H stretching and C=O stretching (Amide I) bands are particularly sensitive to hydrogen bonding.

-

N-H Stretching: A free, non-hydrogen-bonded N-H group typically shows a sharp absorption band around 3400-3500 cm⁻¹. In the solid state or in concentrated solutions where hydrogen bonding is prevalent, this band broadens and shifts to a lower wavenumber (typically 3200-3350 cm⁻¹) due to the weakening of the N-H bond.

-

C=O Stretching (Amide I): The carbonyl stretching vibration is also affected. A non-hydrogen-bonded carbonyl group in a urea derivative absorbs around 1680-1700 cm⁻¹. When the carbonyl oxygen participates in a hydrogen bond, the C=O bond is polarized and weakened, resulting in a shift of the Amide I band to a lower frequency (typically 1620-1650 cm⁻¹).

Quantitative FTIR Data for Hydrogen-Bonded Urea Derivatives:

| Vibrational Mode | Typical Wavenumber (Free) | Typical Wavenumber (H-Bonded) |

| N-H Stretch | 3400-3500 cm⁻¹ | 3200-3350 cm⁻¹ |

| C=O Stretch (Amide I) | 1680-1700 cm⁻¹ | 1620-1650 cm⁻¹ |

| N-H Bend (Amide II) | ~1550 cm⁻¹ | Shifts to higher wavenumber |

Experimental Protocol: FTIR Spectroscopy

Materials:

-

This compound sample

-

Potassium bromide (KBr), spectroscopic grade

-

Agate mortar and pestle

-

Hydraulic press for pellet making

Procedure for KBr Pellet Preparation and Analysis:

-

Thoroughly dry the KBr powder to remove any moisture.

-

Grind a small amount of this compound (1-2 mg) with approximately 200 mg of dry KBr in an agate mortar until a fine, homogeneous powder is obtained.

-

Transfer the powder to a die and press it under high pressure (8-10 tons) to form a transparent or translucent pellet.

-

Record a background spectrum of the empty spectrometer.

-

Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

NMR Spectroscopy

Both ¹H and ¹³C NMR spectroscopy can provide evidence of hydrogen bonding, primarily through changes in chemical shifts upon dilution or changes in temperature.

-

¹H NMR: The chemical shift of the N-H proton is highly dependent on its environment. In a non-polar solvent, the N-H proton signal will shift downfield upon increasing concentration or decreasing temperature, indicating the formation of hydrogen bonds.

-

¹³C NMR: The chemical shift of the carbonyl carbon is also sensitive to hydrogen bonding. Participation of the carbonyl oxygen in a hydrogen bond leads to a deshielding of the carbonyl carbon, resulting in a downfield shift of its resonance in the ¹³C NMR spectrum.

Expected NMR Chemical Shifts for this compound:

| Nucleus | Functional Group | Expected Chemical Shift (δ, ppm) |

| ¹H | NH | 5.0 - 6.5 (concentration dependent) |

| CH ₂-NH | ~3.1 | |

| CH ₂-CH₂-NH | ~1.4 | |

| CH ₂-CH₃ | ~1.3 | |

| CH ₃ | ~0.9 | |

| ¹³C | C =O | ~158-160 |

| C H₂-NH | ~40 | |

| C H₂-CH₂-NH | ~32 | |

| C H₂-CH₃ | ~20 | |

| C H₃ | ~14 |

Experimental Protocol: NMR Spectroscopy

Materials:

-

This compound sample

-

Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

-

NMR tube

Procedure:

-

Dissolve an appropriate amount of this compound (5-10 mg) in the chosen deuterated solvent (~0.6 mL).

-

Transfer the solution to a clean, dry NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz or higher).

-

For studying hydrogen bonding, a concentration-dependent study can be performed by acquiring spectra of samples with varying concentrations of this compound.

Role in Drug Development and Supramolecular Chemistry

The ability of the urea moiety to form strong and predictable hydrogen bonds makes it a valuable component in drug design. N,N'-diarylureas, a related class of compounds, are known to be potent inhibitors of various kinases and are used as anti-cancer agents. The hydrogen bonding interactions of the urea group are often critical for binding to the target protein. While this compound itself is not a frontline therapeutic, its fundamental hydrogen bonding characteristics provide a model for understanding the behavior of more complex urea-containing drugs.

In supramolecular chemistry, the self-assembly of this compound and similar molecules can be exploited to create novel materials such as gels, liquid crystals, and functional polymers. The reversibility of hydrogen bonds allows for the design of "smart" materials that can respond to external stimuli such as temperature or pH.

Logical Relationship in Supramolecular Assembly:

Conclusion

This compound serves as an excellent model compound for studying the fundamental principles of hydrogen bonding in symmetrically disubstituted ureas. Its propensity to form dimeric structures and extended one-dimensional arrays through N-H···O hydrogen bonds is evident from structural studies of analogous compounds and is supported by spectroscopic data. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and scientists working with this compound and other urea-based systems in the fields of drug development, materials science, and supramolecular chemistry. A thorough understanding of these non-covalent interactions is paramount for the rational design and synthesis of new functional molecules and materials.

References

Spectroscopic Profile of N,N'-Dibutylurea: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for N,N'-Dibutylurea, a symmetrically substituted urea derivative. This document is intended for researchers, scientists, and professionals in the field of drug development and materials science, offering a detailed analysis of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data.

Summary of Spectroscopic Data

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 4.69 | s | 2H | NH |

| 3.13 - 3.18 | m | 4H | N-CH₂ |

| 1.43 - 1.51 | m | 4H | N-CH₂-CH₂ |

| 1.32 - 1.39 | m | 4H | N-CH₂-CH₂-CH₂ |

| 0.90 - 0.94 | t | 6H | CH₃ |

Solvent: CDCl₃, Reference: TMS (0 ppm)

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 158.5 | C=O |

| 40.3 | N-CH₂ |

| 32.4 | N-CH₂-CH₂ |

| 20.0 | N-CH₂-CH₂-CH₂ |

| 13.8 | CH₃ |

Solvent: CDCl₃

Table 3: Infrared (IR) Spectroscopy Peak List for this compound

| Wavenumber (cm⁻¹) | Assignment |

| ~3330 | N-H stretching |

| ~2950, 2870 | C-H stretching (asymmetric and symmetric) |

| ~1625 | C=O stretching (Amide I) |

| ~1570 | N-H bending (Amide II) |

| ~1460 | C-H bending |

| ~1250 | C-N stretching |

Table 4: Mass Spectrometry (MS) Data for this compound

| m/z | Interpretation |

| 172 | [M]⁺ (Molecular ion) |

| 115 | [M - C₄H₉]⁺ |

| 100 | [M - C₄H₉N]⁺ |

| 87 | [C₄H₉NCO]⁺ |

| 74 | [C₄H₉NH₂]⁺ |

| 57 | [C₄H₉]⁺ (Base Peak) |

Ionization Method: Electron Ionization (EI)

Experimental Protocols

The following sections detail the methodologies for the acquisition of the spectroscopic data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra were acquired on a 400 MHz spectrometer.

-

Sample Preparation: A sample of this compound was dissolved in deuterated chloroform (CDCl₃). Tetramethylsilane (TMS) was used as an internal standard.

-

¹H NMR Acquisition: The ¹H NMR spectrum was recorded with a sufficient number of scans to obtain a good signal-to-noise ratio. The chemical shifts are reported in parts per million (ppm) relative to TMS.

-

¹³C NMR Acquisition: The ¹³C NMR spectrum was recorded using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom. The chemical shifts are reported in ppm.

Infrared (IR) Spectroscopy

The IR spectrum was obtained using a Fourier-transform infrared (FTIR) spectrometer.[1]

-

Sample Preparation: A small amount of this compound was prepared as a KBr (potassium bromide) pellet or as a thin film.

-

Data Acquisition: The sample was placed in the spectrometer and scanned over the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum of the empty sample holder was also recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

The mass spectrum was obtained using a mass spectrometer with an electron ionization (EI) source.[2]

-

Sample Introduction: A small amount of the sample was introduced into the ion source, where it was vaporized.

-

Ionization: The gaseous sample molecules were bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting positively charged ions were accelerated and separated based on their mass-to-charge ratio (m/z). The detector recorded the abundance of each ion.

Visualizations

The following diagram illustrates the logical workflow for the spectroscopic characterization of this compound.

Caption: Workflow for the spectroscopic characterization of this compound.

References

Synthesis of N,N'-Disubstituted Ureas from Primary Amines: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of key synthetic methodologies for the preparation of N,N'-disubstituted ureas from primary amines. Symmetrical and unsymmetrical ureas are crucial pharmacophores in numerous therapeutic agents and are pivotal building blocks in organic synthesis. This document details various synthetic strategies, including modern catalytic approaches that offer significant advantages over traditional methods. Experimental protocols, quantitative data, and mechanistic pathways are presented to equip researchers with the necessary information for practical application.

Introduction

The urea functional group is a cornerstone in medicinal chemistry and materials science. Its ability to act as a rigid hydrogen bond donor and acceptor imparts favorable pharmacokinetic and pharmacodynamic properties to drug candidates. Consequently, the development of efficient and scalable methods for the synthesis of N,N'-disubstituted ureas is of paramount importance. Historically, the synthesis of ureas has been dominated by the use of hazardous reagents such as phosgene and isocyanates. However, contemporary research has focused on the development of safer and more sustainable alternatives, including catalytic oxidative carbonylation and the utilization of carbon dioxide as a C1 building block. This guide will explore several of these modern techniques in detail.

Synthetic Methodologies

This section outlines three prominent methods for the synthesis of N,N'-disubstituted ureas from primary amines, providing a comparative analysis of their scope, efficiency, and reaction conditions.

Palladium-Catalyzed Oxidative Carbonylation

Palladium-catalyzed oxidative carbonylation represents a powerful and versatile method for the synthesis of symmetrical N,N'-disubstituted ureas. This approach utilizes carbon monoxide as the carbonyl source in the presence of a palladium catalyst and an oxidant.

The reaction generally proceeds under mild to moderate pressures of carbon monoxide and an oxidant, typically air or oxygen.[1] The choice of solvent, catalyst, and additives can significantly influence the reaction's efficiency and selectivity. Common catalytic systems involve PdI₂ in conjunction with an excess of KI.[1][2] The addition of carbon dioxide has been shown to be beneficial in some cases, enhancing substrate reactivity and product yield.[1][2]

The palladium-catalyzed oxidative carbonylation is applicable to a wide range of primary amines, including both aliphatic and aromatic substrates. The following table summarizes the yields obtained for various primary amines using a PdI₂/KI catalytic system.

| Entry | Primary Amine | Product | Yield (%) |

| 1 | Aniline | 1,3-Diphenylurea | 94 |

| 2 | 4-Methylaniline | 1,3-Di-p-tolylurea | 92 |

| 3 | 4-Methoxyaniline | 1,3-Bis(4-methoxyphenyl)urea | 95 |

| 4 | 4-Chloroaniline | 1,3-Bis(4-chlorophenyl)urea | 88 |

| 5 | Benzylamine | 1,3-Dibenzylurea | 85 |

| 6 | n-Butylamine | 1,3-Di-n-butylurea | 82 |

Table 1: Synthesis of Symmetrical N,N'-Disubstituted Ureas via Palladium-Catalyzed Oxidative Carbonylation.[3]

A stainless-steel autoclave is charged with PdI₂ (0.01 mmol), KI (0.1 mmol), aniline (1 mmol), and 1,2-dimethoxyethane (DME) (5 mL). The autoclave is then pressurized with a 4:1 mixture of CO and air to 20 atm and heated to 100 °C for 24 hours. After cooling to room temperature, the reaction mixture is filtered, and the solvent is removed under reduced pressure. The crude product is purified by crystallization from ethanol to afford 1,3-diphenylurea.

The proposed mechanism for the palladium-catalyzed oxidative carbonylation involves the formation of a carbamoylpalladium intermediate. This intermediate can then react with another molecule of the primary amine to yield the disubstituted urea and a reduced palladium species, which is subsequently re-oxidized to complete the catalytic cycle. An alternative pathway involves the formation of an isocyanate intermediate.

Synthesis from Primary Amines and Carbon Dioxide

The use of carbon dioxide (CO₂) as a renewable, non-toxic, and abundant C1 source for urea synthesis is a highly attractive green alternative to traditional methods.[4] This approach typically involves the reaction of a primary amine with CO₂ to form a carbamic acid or ammonium carbamate intermediate, which is then dehydrated to the corresponding urea.[4][5]

The direct synthesis of ureas from amines and CO₂ often requires elevated temperatures and pressures to overcome the thermodynamic stability of the carbamate intermediate.[6] However, the use of catalysts and dehydrating agents can facilitate this transformation under milder conditions.[5]

The yields of N,N'-disubstituted ureas from primary amines and CO₂ can vary significantly depending on the reaction conditions and the nature of the amine. The following table provides representative yields for this transformation.

| Entry | Primary Amine | Reaction Conditions | Yield (%) |

| 1 | n-Butylamine | 150 °C, 50 bar CO₂, 24 h | 75 |

| 2 | Cyclohexylamine | 150 °C, 50 bar CO₂, 24 h | 82 |

| 3 | Benzylamine | 150 °C, 50 bar CO₂, 24 h | 68 |

| 4 | Aniline | 180 °C, 100 bar CO₂, 24 h | 45 |

| 5 | 1-Octylamine | 150 °C, 50 bar CO₂, 24 h | 78 |

Table 2: Synthesis of Symmetrical N,N'-Disubstituted Ureas from Primary Amines and Carbon Dioxide.[4]

A high-pressure reactor is charged with n-butylamine (10 mmol). The reactor is sealed, purged with CO₂, and then pressurized with CO₂ to 50 bar. The reaction mixture is heated to 150 °C and stirred for 24 hours. After cooling, the excess CO₂ is carefully vented. The resulting solid is washed with water and dried to give 1,3-di-n-butylurea.

The reaction proceeds through the initial formation of an ammonium carbamate salt from the reaction of two equivalents of the primary amine with one equivalent of CO₂. This intermediate then undergoes dehydration at elevated temperatures to form the symmetrical N,N'-disubstituted urea and water.

Synthesis from Primary Amines and Ethylene Carbonate

Ethylene carbonate serves as a convenient and safer alternative to phosgene for the synthesis of N,N'-disubstituted ureas. The reaction involves the nucleophilic attack of the primary amine on the carbonyl group of ethylene carbonate, followed by the elimination of ethylene glycol. This method can be performed under relatively mild conditions and often utilizes a catalyst to promote the reaction.

Calcium oxide (CaO) has been reported as an efficient and recyclable solid catalyst for this transformation.[7] The use of a solid catalyst simplifies product purification and reduces waste generation.

The synthesis of N,N'-disubstituted ureas from primary amines and ethylene carbonate provides good to excellent yields for a variety of substrates.

| Entry | Primary Amine | Catalyst | Temperature (°C) | Time (h) | Yield (%) |

| 1 | n-Propylamine | CaO | 100 | 3 | 85 |

| 2 | n-Butylamine | CaO | 100 | 3 | 92 |

| 3 | n-Hexylamine | CaO | 125 | 3 | 88 |

| 4 | Benzylamine | CaO | 125 | 3 | 90 |

| 5 | Cyclohexylamine | CaO | 150 | 3 | 75 |

Table 3: Synthesis of Symmetrical N,N'-Disubstituted Ureas from Primary Amines and Ethylene Carbonate.[7]

A mixture of ethylene carbonate (10 mmol), n-butylamine (20 mmol), and CaO (0.5 g) is heated at 100 °C for 3 hours. After the reaction is complete, the mixture is cooled to room temperature and filtered to remove the catalyst. The filtrate is then washed with water, and the resulting solid is collected and dried to yield 1,3-di-n-butylurea.

The reaction is proposed to proceed through the formation of a 2-hydroxyethyl carbamate intermediate, which is generated from the reaction of ethylene carbonate with one equivalent of the amine. This intermediate then reacts with a second equivalent of the amine, catalyzed by CaO, to produce the N,N'-disubstituted urea and ethylene glycol.

Safety Considerations

While the presented methods offer safer alternatives to traditional phosgene-based syntheses, appropriate safety precautions must be observed.

-

Palladium-Catalyzed Oxidative Carbonylation: This reaction involves the use of carbon monoxide, a toxic and flammable gas. All manipulations should be performed in a well-ventilated fume hood, and appropriate gas detectors should be in place. The reaction is also conducted under pressure, requiring the use of certified and properly maintained high-pressure equipment.

-

Synthesis from Carbon Dioxide: These reactions are typically carried out at high pressures and temperatures. Reactors must be properly rated for the intended conditions, and appropriate pressure relief systems should be in place.

-

Synthesis from Ethylene Carbonate: Ethylene carbonate and primary amines can be irritants. Appropriate personal protective equipment, including gloves and safety glasses, should be worn. The reaction with calcium oxide should be handled with care, as it is a basic solid.

Conclusion

The synthesis of N,N'-disubstituted ureas from primary amines can be achieved through a variety of efficient and increasingly sustainable methods. Palladium-catalyzed oxidative carbonylation offers a versatile route with broad substrate scope. The direct utilization of carbon dioxide represents a green and atom-economical approach, although it often requires more forcing conditions. The reaction of primary amines with ethylene carbonate provides a safe and practical alternative to phosgene-based methods. The choice of synthetic route will depend on factors such as substrate availability, desired scale, and available equipment. The detailed protocols and comparative data provided in this guide are intended to assist researchers in selecting and implementing the most suitable method for their specific needs.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Efficient synthesis of ureas by direct palladium-catalyzed oxidative carbonylation of amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. air.unipr.it [air.unipr.it]

- 4. Synthesis of urea derivatives from amines and CO2 in the absence of catalyst and solvent - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Synthesis of Ureas from CO2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

N,N'-Dibutylurea: A Versatile Building Block in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

N,N'-Dibutylurea (DBU), a symmetrically disubstituted aliphatic urea, is emerging as a versatile and valuable building block in the field of organic synthesis. Its unique structural features and reactivity profile make it a compelling starting material and intermediate for the synthesis of a diverse array of complex molecules, with notable applications in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and applications of this compound, with a focus on its role as a foundational component in the construction of novel chemical entities.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental to its effective application in organic synthesis. These properties dictate its solubility, reactivity, and compatibility with various reaction conditions.

| Property | Value | Reference |

| CAS Number | 1792-17-2 | [1][2][3] |

| Molecular Formula | C₉H₂₀N₂O | [1][2][3][4] |

| Molecular Weight | 172.27 g/mol | [1][2][3][4] |

| Melting Point | 65-75 °C | [3] |

| Boiling Point | 115 °C at 0.03 mmHg | [3] |

| Appearance | White to off-white solid | [3] |

| Solubility | Slightly soluble in chloroform and methanol.[3] |

Synthesis of this compound

Several synthetic routes to this compound have been established, offering flexibility in terms of starting materials, reaction conditions, and scale. The choice of a particular method often depends on the availability of precursors, desired purity, and economic considerations.

Synthesis from n-Butylamine and Carbon Dioxide

A green and atom-economical approach to this compound involves the direct reaction of n-butylamine with carbon dioxide under pressure. This method avoids the use of toxic phosgene derivatives, which are traditionally employed in urea synthesis.

Caption: Synthesis of this compound from n-butylamine and CO₂.

Experimental Protocol:

A typical procedure involves charging a stainless steel reactor with n-butylamine. Carbon dioxide is then introduced at a specific pressure, and the reactor is heated to the desired temperature for a set duration. The reaction can be carried out with or without a catalyst.[5] After cooling and depressurization, the product, this compound, can be isolated and purified.

Table of Reaction Conditions and Yields:

| n-Butylamine Concentration (mmol/mL) | CO₂ Pressure (MPa) | Temperature (K) | Time (h) | Selectivity to DBU (%) | Reference |

| 1.0 | 10 | 423-493 | 4 | 100 | [5] |

| 0.8 or 1.0 | 4-16 | 453 | 4 | 100 | [5] |

Synthesis from n-Butylamine and Urea

Another common laboratory-scale synthesis involves the reaction of n-butylamine with urea. This method is straightforward and often proceeds with high yields.

Caption: Synthesis of this compound from n-butylamine and urea.

Experimental Protocol:

This reaction can be performed by heating a mixture of n-butylamine hydrochloride and urea in the dry state at elevated temperatures, typically around 150 °C.[6] Alternatively, the reaction can be carried out in a suitable high-boiling solvent.[6] The by-product, ammonia, is typically removed as it is formed.

Applications of this compound in Organic Synthesis

This compound serves as a versatile building block for the synthesis of more complex molecules, finding applications in pharmaceuticals, agrochemicals, and materials science.

As a Precursor to Substituted Sulfonylureas

This compound can be used as a starting material for the synthesis of N-butyl-N'-sulfonylureas. These compounds are an important class of molecules with applications in medicine and agriculture.

Experimental Protocol:

The reaction between a substituted urea, such as this compound, and a sulfonamide can be carried out in an inert solvent like sec-butylbenzene at temperatures ranging from 75 to 250 °C, with an optimal range of 150 to 170 °C.[6] An excess of the urea reagent can also serve as the reaction medium.[6]

In Palladium-Catalyzed Cross-Coupling Reactions

Recent research has highlighted the potential of N-arylureas as effective ligands in palladium-catalyzed cross-coupling reactions.[7] While direct studies on this compound in this context are limited, the principle suggests its potential utility. The urea moiety can act as a sterically undemanding ligand, which can be advantageous in reactions involving sterically hindered substrates.[7] This opens up possibilities for employing this compound and its derivatives in the construction of complex molecular architectures through C-C and C-N bond formation.

Caption: Proposed role of this compound in Pd-catalyzed cross-coupling.

In the Synthesis of Polyureas

N,N'-disubstituted ureas can serve as monomers in the synthesis of polyureas.[8] Polyureas are a class of polymers with a wide range of applications, from coatings and elastomers to fibers and adhesives. The properties of the resulting polyurea can be tailored by the choice of the urea monomer and the corresponding co-monomer, typically a diisocyanate. While this compound itself is a simple monomer, it serves as a model for understanding the polymerization behavior of more complex disubstituted ureas.

Experimental Workflow for Polyurea Synthesis:

Caption: General workflow for the synthesis of polyureas.

Conclusion

This compound is a readily accessible and versatile building block with significant potential in organic synthesis. Its straightforward synthesis, well-defined physicochemical properties, and diverse reactivity make it an attractive starting material for the construction of a wide range of valuable compounds. For researchers, scientists, and drug development professionals, a thorough understanding of the chemistry of this compound can unlock new avenues for the design and synthesis of novel molecules with tailored properties and functions. Further exploration of its applications, particularly in the realms of catalysis and polymer chemistry, is likely to yield exciting new discoveries.

References

- 1. N,N'-di-n-Butylurea [webbook.nist.gov]

- 2. N,N'-di-n-Butylurea [webbook.nist.gov]

- 3. Dibutylurea | 1792-17-2 [chemicalbook.com]

- 4. N,N'-di-n-Butylurea (CAS 1792-17-2) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. researchgate.net [researchgate.net]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 7. Pd-Catalyzed Heteroannulation Using N-Arylureas as a Sterically Undemanding Ligand Platform - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

In-Depth Technical Guide on the Crystal Structure Analysis of N,N'-Disubstituted Ureas: A Focus on N,N'-Dibutylurea Analogs

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides a comprehensive overview of the methodologies and data interpretation involved in the crystal structure analysis of N,N'-disubstituted ureas, with a specific illustrative example using crystallographic data from N,N'-Di-tert-butylurea, a close structural analog of N,N'-Dibutylurea. The principles and experimental protocols described are directly applicable to the study of this compound.

Introduction

N,N'-disubstituted ureas are a class of organic compounds characterized by a central carbonyl group bonded to two nitrogen atoms, each of which is substituted with an alkyl or aryl group. The planarity of the urea group and its capacity for hydrogen bonding make these compounds significant in fields ranging from medicinal chemistry to materials science[1]. Understanding their three-dimensional structure through single-crystal X-ray diffraction is crucial for elucidating structure-property relationships, designing novel molecules with desired functionalities, and understanding their interactions in biological systems. This guide outlines the experimental workflow, presents key crystallographic data from a representative analog, and visualizes the structural features.

Experimental Protocols

The determination of a crystal structure is a multi-step process that begins with the synthesis and crystallization of the compound, followed by X-ray diffraction data collection and structure refinement.

2.1. Synthesis and Crystallization

The synthesis of this compound can be achieved through various methods, including the reaction of n-butylamine with carbon dioxide under pressure[2]. One documented method involves reacting butylamine with carbon dioxide in the presence of triphenylantimony oxide and phosphorus pentasulfide in benzene, followed by recrystallization from ligroin to obtain pure crystals[3].

For the analog N,N'-Di-tert-butylurea, single crystals suitable for X-ray diffraction were obtained as thin colorless needles from a water-methanol solution during a reaction with fluosilicic acid[4].

2.2. X-ray Data Collection and Structure Refinement

The following protocol is based on the reported analysis of N,N'-Di-tert-butylurea and represents a standard procedure for small molecule crystallography[4].

-

Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.

-

Data Collection: The crystal is cooled to a low temperature (e.g., 180 K) to minimize thermal vibrations of the atoms. X-ray diffraction data is collected using a diffractometer, such as a Stoe IPDS, equipped with a suitable X-ray source (e.g., MoKα radiation)[4]. A series of diffraction images are collected as the crystal is rotated.

-

Data Processing: The collected images are processed to integrate the intensities of the diffraction spots and apply corrections for factors such as polarization and absorption.

-

Structure Solution and Refinement: The crystal structure is solved using direct methods, which provide an initial model of the atomic positions. This model is then refined using full-matrix least-squares on F², typically with software like the SHELXL package[4]. Non-hydrogen atoms are refined anisotropically, while hydrogen atoms are often placed in calculated positions and refined using a riding model.

Data Presentation: Crystallographic Data for N,N'-Di-tert-butylurea

The following tables summarize the key quantitative data obtained from the crystal structure analysis of N,N'-Di-tert-butylurea[4]. This data provides a valuable reference for what can be expected for the closely related this compound.

Table 1: Crystal Data and Structure Refinement Details

| Parameter | Value |

| Empirical Formula | C₉H₂₀N₂O |

| Formula Weight | 172.27 |

| Temperature | 180 K |

| Wavelength | 0.71073 Å |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| Unit Cell Dimensions | |

| a | 9.4579(14) Å |

| b | 13.823(2) Å |

| c | 17.9603(18) Å |

| Volume | 2348.1(5) ų |

| Z | 8 |

| Calculated Density | 0.975 g/cm³ |

| Absorption Coefficient | 0.064 mm⁻¹ |

| F(000) | 768 |

| Reflections Collected | 4596 |

| Final R indices [I>2σ(I)] | R1 = 0.0400, wR2 = 0.1272 |

| Goodness-of-fit on F² | 0.524 |

Table 2: Selected Bond Lengths and Angles

| Bond/Angle | Molecule A | Molecule B |

| Bond Lengths (Å) | ||

| C=O | 1.245(6) | 1.244(6) |

| C–N (range) | 1.363(6) - 1.489(6) | 1.363(6) - 1.489(6) |

| Bond Angles (°) | ||

| N–C–N | 113.8(5) | 114.2(5) |

| N–C–O (range) | 122.6(6) - 123.0(5) | 122.6(6) - 123.0(5) |

| C–C–C (range) | 107.1(7) - 112.6(8) | 107.1(7) - 112.6(8) |

Table 3: Hydrogen Bond Geometry

| Donor–H···Acceptor | D···A Distance (Å) |

| N–H···O | 2.888(5) - 2.944(5) |

Visualization of Experimental Workflow and Structural Features

4.1. Experimental Workflow

The following diagram illustrates the logical flow of the experimental and computational steps involved in determining the crystal structure of a small molecule like this compound.

4.2. Intermolecular Interactions

In the crystal structure of N,N'-Di-tert-butylurea, two independent molecules are linked by intermolecular N–H···O hydrogen bonds to form dimers[4]. This is a common and important structural motif in ureas. The following diagram illustrates this key hydrogen bonding interaction.

Conclusion

References

Theoretical Insights into the Conformational Landscape of N,N'-Dibutylurea: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical approaches to studying the conformational preferences of N,N'-Dibutylurea. Given the absence of specific theoretical studies on this compound in publicly accessible literature, this document outlines a robust, hypothetical computational methodology based on established practices for similar flexible, aliphatic urea compounds. The principles and protocols detailed herein serve as a blueprint for researchers aiming to investigate the structural dynamics of this compound and related molecules, which is crucial for understanding their physicochemical properties and interactions in biological systems.

Introduction to this compound and Conformational Analysis

This compound is a symmetrically substituted aliphatic urea. The flexibility of the two n-butyl chains, combined with the rotational possibilities around the C-N bonds of the urea backbone, results in a complex conformational landscape. The planarity of the urea group is a key factor in predicting the three-dimensional structure of molecules that incorporate this functional group. Understanding the preferred conformations is essential for predicting its hydrogen bonding capabilities, solubility, and potential biological activity.

Theoretical conformational analysis employs computational chemistry methods to identify stable conformers and determine their relative energies. This process typically involves a systematic or stochastic search of the conformational space, followed by geometry optimization and energy calculations at various levels of theory.

Hypothetical Experimental Protocol: A Computational Approach

The following protocol details a standard computational workflow for the conformational analysis of this compound. This methodology is derived from common practices in the computational study of flexible organic molecules.

2.1. Initial Structure Generation

An initial 3D structure of this compound is built using molecular modeling software. The key dihedral angles defining the conformation are those around the C-N bonds of the urea moiety and the C-C bonds of the butyl chains.

2.2. Conformational Search

Due to the molecule's flexibility, a comprehensive search for low-energy conformers is critical. This can be achieved through several methods:

-

Systematic Search: This involves the incremental rotation around all rotatable bonds. While thorough, this method can be computationally expensive for a molecule with several rotatable bonds.

-

Stochastic/Monte Carlo Search: This method randomly samples the conformational space and is often more efficient for flexible molecules.

-

Molecular Dynamics (MD) Simulation: A short MD simulation at an elevated temperature can be used to explore a wide range of conformations. Snapshots from the trajectory are then selected for optimization.

The initial search is typically performed using a computationally inexpensive method, such as a molecular mechanics force field (e.g., MMFF94 or AMBER).

2.3. Geometry Optimization and Energy Calculation

The conformers generated from the initial search are then subjected to geometry optimization and energy calculations using higher levels of theory. A common approach is to use Density Functional Theory (DFT), which provides a good balance between accuracy and computational cost.

-

DFT Functional: A popular choice is the B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. The M06-2X functional is also well-suited for systems where dispersion interactions are important.

-

Basis Set: A Pople-style basis set, such as 6-31G(d), is a common starting point. For more accurate energy calculations, a larger basis set like 6-311+G(d,p) is often employed.

Calculations are typically performed for the gas phase to understand the intrinsic conformational preferences. To simulate the effect of a solvent, a continuum solvation model, such as the Polarizable Continuum Model (PCM), can be incorporated.

2.4. Analysis of Results

The final optimized structures are analyzed to identify unique conformers. The relative energies (including zero-point vibrational energy corrections) are calculated to determine the Boltzmann population of each conformer at a given temperature. Key geometric parameters, such as dihedral angles, bond lengths, and bond angles, are also analyzed. The presence of intramolecular hydrogen bonds, which can significantly stabilize certain conformations, is also investigated.

Data Presentation: Illustrative Quantitative Data

As specific experimental or computational data for this compound is not available in the cited literature, the following tables present hypothetical, yet plausible, data based on the expected conformational behavior of N,N'-dialkylureas. These tables are for illustrative purposes to demonstrate how such data would be presented.

Table 1: Relative Energies of Hypothetical this compound Conformers

| Conformer | Dihedral Angles (C-N-C-N) | Relative Energy (kcal/mol) | Boltzmann Population (%) | Intramolecular H-Bond |

| A (trans-trans) | ~180°, ~180° | 0.00 | 75.2 | No |

| B (trans-cis) | ~180°, ~0° | 1.50 | 14.8 | Yes (N-H···O) |

| C (cis-cis) | ~0°, ~0° | 3.50 | 1.0 | No |

| D (gauche-trans) | ~60°, ~180° | 2.50 | 9.0 | No |

Calculated at the hypothetical B3LYP/6-31G(d) level of theory in the gas phase.

Table 2: Key Geometric Parameters of the Most Stable Hypothetical Conformer (A)

| Parameter | Value |

| C=O Bond Length | 1.25 Å |

| C-N Bond Length | 1.38 Å |

| N-C-N Bond Angle | 118.5° |

| C-N-C-C Dihedral | 175.0° |

Visualization of Key Concepts

4.1. Experimental Workflow

The following diagram illustrates the computational workflow for the conformational analysis of this compound.

Caption: A flowchart of the computational protocol for conformational analysis.

4.2. Conformational Isomers and Intramolecular Hydrogen Bonding

This diagram illustrates the primary rotational isomers around the C-N bonds of the urea backbone and the potential for intramolecular hydrogen bonding in the cis-trans conformation.

Caption: Rotational isomers of the this compound backbone.

Conclusion

An In-depth Technical Guide to N,N'-Dibutylurea: From Discovery to Modern Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N'-Dibutylurea, a symmetrically substituted dialkylurea, has a history rooted in the foundational principles of organic chemistry. Initially explored in the context of urea derivative synthesis, its significance has evolved, notably as a known degradation product of the benzimidazole fungicide, benomyl. While the broader class of N,N'-disubstituted ureas, particularly diarylureas, has garnered significant attention in medicinal chemistry as potent kinase inhibitors, the specific pharmacological profile of this compound remains a field with untapped research potential. This technical guide provides a comprehensive overview of the discovery, synthesis, physicochemical properties, and analytical methodologies for this compound. It further explores the biological activities of related urea derivatives to contextualize its potential applications for professionals in drug discovery and development.

Discovery and History

The journey of this compound is intrinsically linked to the genesis of modern organic chemistry. The synthesis of urea from inorganic precursors by Friedrich Wöhler in 1828 was a landmark event that dismantled the theory of vitalism, demonstrating that organic compounds could be created in the laboratory.[1][2][3][4][5] This pivotal discovery opened the floodgates for the synthesis and exploration of a vast array of urea derivatives.

While the precise date and discoverer of the first synthesis of this compound are not prominently documented in historical records, its preparation falls within the classic reactions of amines with urea or its derivatives, a field that expanded rapidly following Wöhler's work. The primary historical significance of this compound in the 20th century arose from its identification as a principal degradation product of the widely used fungicide, benomyl.[6] This context has driven much of the research into its environmental fate and persistence.

In recent decades, the focus of urea derivatives in chemical and pharmaceutical research has shifted significantly. The discovery that the N,N'-diarylurea moiety is a key pharmacophore in multi-kinase inhibitors like Sorafenib has spurred extensive investigation into substituted ureas as therapeutic agents.[1][3][4][7] While this compound itself is a dialkylurea and structurally distinct from these aromatic kinase inhibitors, the foundational chemistry and the potential for the urea scaffold to mediate biological interactions provide a compelling rationale for its continued study.

Physicochemical and Spectroscopic Data

A thorough understanding of the physicochemical properties of this compound is essential for its synthesis, purification, and application in research settings. The following tables summarize key quantitative data for this compound.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₉H₂₀N₂O | [8] |

| Molecular Weight | 172.27 g/mol | [8] |

| CAS Number | 1792-17-2 | [8] |

| Melting Point | 65-75 °C | [6] |

| Boiling Point | 115 °C at 0.03 mmHg | [6] |

| Appearance | White to off-white solid | [9] |

| logP (Octanol/Water) | 2.4 (Predicted) | [10] |

Table 2: Spectroscopic Data for this compound

| Technique | Key Peaks/Shifts |

| ¹H NMR (CDCl₃) | δ ~0.9 (t, 6H, CH₃), 1.2-1.6 (m, 8H, CH₂CH₂), 3.1 (t, 4H, NCH₂), ~5.0 (br s, 2H, NH) |

| ¹³C NMR | δ ~14 (CH₃), ~20 (CH₂), ~32 (CH₂), ~40 (NCH₂), ~160 (C=O) |

| IR (Infrared) | ~3330 cm⁻¹ (N-H stretch), ~2960-2870 cm⁻¹ (C-H stretch), ~1630 cm⁻¹ (C=O stretch, Amide I), ~1570 cm⁻¹ (N-H bend, Amide II) |

| MS (Mass Spec.) | m/z 172 (M⁺), 116, 100, 87, 73, 58, 44 |

Note: Specific shifts and peak intensities can vary based on the solvent and instrumentation used.

Solubility Profile

Quantitative solubility data for this compound in common organic solvents is not extensively reported in the literature. However, based on its structure—a polar urea core with nonpolar butyl chains—and data for analogous compounds like 1,3-dicyclohexylurea and 1,3-di-tert-butylurea, a qualitative solubility profile can be predicted.[11][12] It is expected to have good solubility in moderately polar to polar aprotic solvents and limited solubility in water and nonpolar aliphatic hydrocarbons.

Table 3: Predicted Qualitative Solubility of this compound

| Solvent | Predicted Solubility |

| Water | Low to Insoluble |

| Methanol, Ethanol | Soluble |

| Acetone | Soluble |

| Dichloromethane, Chloroform | Soluble |

| Dimethyl Sulfoxide (DMSO) | Soluble |

| N,N-Dimethylformamide (DMF) | Soluble |

| Toluene | Moderately Soluble |

| Hexane, Heptane | Low to Insoluble |

Experimental Protocols

This section provides detailed methodologies for the synthesis and analysis of this compound, intended to be reproducible in a standard organic chemistry laboratory.

Synthesis of this compound

Several synthetic routes to this compound have been reported. Below are two representative protocols.

Protocol 1: Synthesis from Butylamine and Carbon Dioxide

This method utilizes readily available starting materials and offers a greener alternative to phosgene-based syntheses.[13]

-

Materials:

-

n-Butylamine

-

Triphenylantimony(V) oxide (Ph₃SbO) (catalyst)

-

Phosphorus pentasulfide (P₄S₁₀) (dehydrating agent)

-

Benzene (solvent)

-

Carbon dioxide (CO₂)

-

Ligroin (for recrystallization)

-

-

Procedure:

-

In a high-pressure stainless steel reactor, combine n-butylamine (40 mmol), triphenylantimony(V) oxide (1.0 mmol), and phosphorus pentasulfide (2.0 mmol) in benzene (20 mL).

-

Pressurize the reactor with carbon dioxide to 4.9 MPa at room temperature.

-

Heat the reactor to 80 °C and maintain this temperature with stirring for 12 hours.

-

After cooling the reactor to room temperature, carefully depressurize it.

-

Extract the contents with hot benzene (3 x 20 mL) and filter to remove insoluble residues.

-

Combine the benzene filtrates and concentrate under reduced pressure.

-

Recrystallize the crude product from ligroin to yield pure this compound.

-

Protocol 2: Synthesis from Urea and Butylamine Hydrochloride

This is a more traditional method for the synthesis of symmetrically disubstituted ureas.

-

Materials:

-

Urea

-

n-Butylamine hydrochloride

-

sec-Butylbenzene (optional solvent)

-

-

Procedure:

-

Combine urea (1 mole) and n-butylamine hydrochloride (2 moles) in the dry state in a reaction vessel equipped with a condenser.

-

Heat the mixture to approximately 150 °C. The reaction can also be carried out in a high-boiling inert solvent like sec-butylbenzene.

-

Maintain the temperature in the range of 150-170 °C to drive the reaction to completion and vaporize the by-product ammonia.

-

After the reaction is complete (monitor by TLC or disappearance of starting materials), cool the mixture.

-

If a solvent was used, it can be removed under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

-

Workflow for the Synthesis of this compound from Butylamine and CO₂

Caption: Workflow for the synthesis of this compound.

Analytical Method: HPLC-UV

A general reverse-phase HPLC method can be adapted for the analysis of this compound for purity assessment and quantification.

-

Instrumentation:

-

HPLC system with a UV detector

-